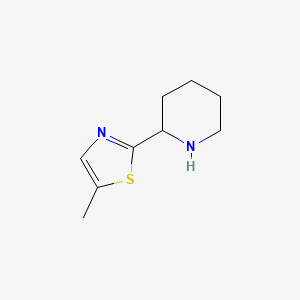
2-(5-メチル-1,3-チアゾール-2-イル)ピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic organic compound that features a thiazole ring fused with a piperidine ring The thiazole ring contains sulfur and nitrogen atoms, which contribute to its unique chemical properties
科学的研究の応用
2-(5-Methyl-1,3-thiazol-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
作用機序
- Thiazoles, like the one in this compound, are known to exhibit diverse biological activities. They are found in various biologically active molecules, including antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Target of Action
Biochemical Pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of 2-chloro-5-methylthiazole with piperidine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then isolated and purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-(5-Methyl-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 2-(5-Methyl-1,3-thiazol-2-yl)morpholine
- 2-(5-Methyl-1,3-thiazol-2-yl)pyrrolidine
- 2-(5-Methyl-1,3-thiazol-2-yl)azepane
Uniqueness
2-(5-Methyl-1,3-thiazol-2-yl)piperidine is unique due to its specific combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its solubility and bioavailability, making it a valuable scaffold in drug design .
特性
IUPAC Name |
5-methyl-2-piperidin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXNLPEYKHWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
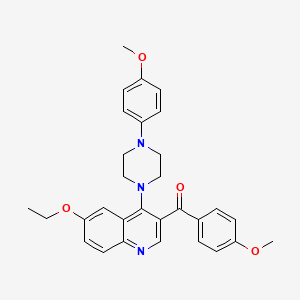
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2533482.png)
![2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2533483.png)
![2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanylquinoxalin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2533486.png)
![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2533487.png)
![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2533488.png)
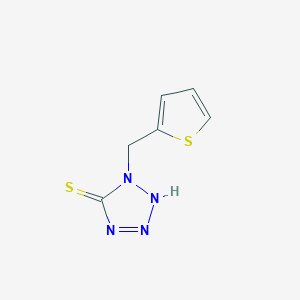
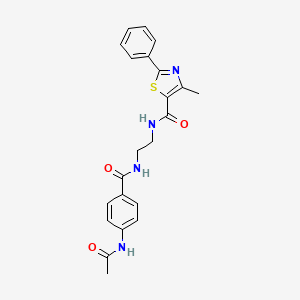
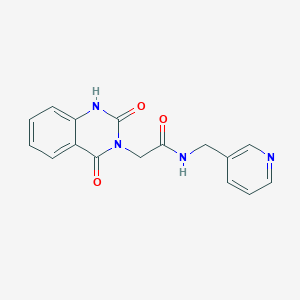
![3-Ethyl-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2533493.png)
![3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2533496.png)
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2533497.png)
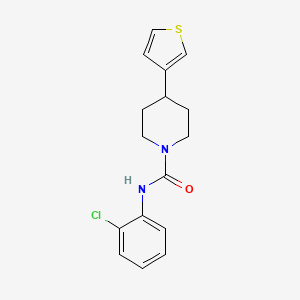
![2-(2-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2533500.png)
